molecular formula C18H24BF4N B1437124 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate CAS No. 88292-57-3

2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate

Cat. No. B1437124
CAS RN: 88292-57-3
M. Wt: 341.2 g/mol
InChI Key: LQXQUBVZUFSXDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate” is represented by the molecular formula C18H24BF4N. The molecular weight of this compound is 341.2 g/mol.

Safety And Hazards

While specific safety and hazard information for “2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate” is not available, it’s important to note that similar compounds have been associated with severe and irreversible Parkinsonism conditions in humans and monkeys .

properties

IUPAC Name

2,6-diethyl-4-phenyl-1-propylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N.BF4/c1-4-12-19-17(5-2)13-16(14-18(19)6-3)15-10-8-7-9-11-15;2-1(3,4)5/h7-11,13-14H,4-6,12H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXQUBVZUFSXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1CC)C2=CC=CC=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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